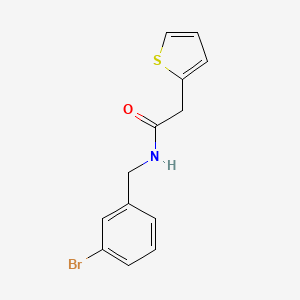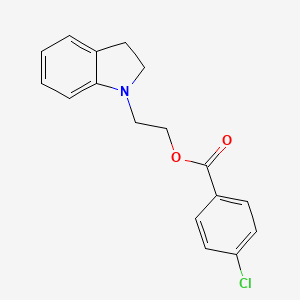![molecular formula C18H17N3O5 B5544160 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide often involves the reaction of hydrazino derivatives with various aldehydes to produce substituted hydrazino acetamides. These reactions are typically characterized by their ability to yield a wide array of derivatives, showcasing the versatility of the hydrazino group in organic synthesis. For instance, Thomas et al. (2009) described the synthesis of 2-(N-substituted hydrazino)-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide derivatives, highlighting the structural settlement based on spectral data and their antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate details about their chemical behavior and potential interactions. For example, the crystal structure analysis of a similar compound by Kumar et al. (2016) provided insights into the stabilization mechanisms via hydrogen bonds, which are crucial for understanding the molecular geometry and reactivity of these molecules (Kumar et al., 2016).
Chemical Reactions and Properties
Compounds within this class are involved in various chemical reactions, including condensations, cycloadditions, and reactions with electron-deficient olefins, leading to novel adducts and derivatives. Abe and Kakehi (1993) explored such reactions, providing valuable information on the reactants' behavior and the resulting compounds' structures (Abe & Kakehi, 1993).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are determined through various spectroscopic and analytical techniques. These properties are essential for understanding the compounds' stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under different conditions, and potential for forming bonds and interactions, are crucial for their application in synthetic chemistry and biological studies. For instance, the reactivity of similar compounds with thiols or their cyclization products provides insights into their chemical versatility and potential applications in developing new materials or biological agents (Nagase, 1974).
Scientific Research Applications
Allelochemicals and Microbial Transformation
Cyclic hydroxamic acids and lactams, which share structural motifs with the given compound, are explored for their roles as allelochemicals in agriculture. These compounds, upon microbial transformation in soil, can lead to the formation of benzoxazolinones, aminophenoxazinones, malonamic acids, and acetamides. Understanding these transformation products is essential for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Endothelin-A Receptor Antagonists
Research into non-benzodioxole-containing endothelin-A receptor antagonists reveals the importance of structural features like benzodioxole in developing potent antagonists for medical applications. This research contributes to our understanding of how specific chemical groups affect the binding affinity and selectivity of compounds toward biological targets (Tasker et al., 1997).
Synthesis and Antimicrobial Activities
The synthesis of novel Schiff base benzamides through the ring opening of thienylidene azlactones, which could be structurally related to the compound , has been investigated for potential antimicrobial activities. Some derivatives have shown potent antimicrobial activity, highlighting the relevance of structural features in developing new antimicrobial agents (Karanth et al., 2018).
Catalysis and Oxidation Reactions
Compounds with structural similarities to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide have been explored as catalysts in various chemical reactions. For instance, the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y has shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential for such compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.
properties
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-2-24-14-6-4-13(5-7-14)20-17(22)18(23)21-19-10-12-3-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPSMXMKXHZME-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)